Target-Specific Antibacterial Potency Against E. coli Differentiates the o-NO₂ Analog from Class Peers
In a direct head-to-head in vitro comparison against a panel of 5-arylidene-2,4-thiazolidinedione derivatives, the target compound (designated Compound 4) exhibited the most potent antibacterial activity specifically against the Gram-negative bacterium Escherichia coli. Its minimum inhibitory concentration (MIC) of 4.5 × 10⁻² µM/mL was the lowest among all tested compounds in the series, including those with electron-releasing substituents such as 3,4,5-trimethoxy (Compound 6, MIC = 4.99 × 10⁻² µM/mL) [1]. This demonstrates a clear, measurable advantage for the o-NO₂ substituent against this clinically relevant pathogen [1].
| Evidence Dimension | In vitro antibacterial activity (MIC) against E. coli |
|---|---|
| Target Compound Data | MIC = 4.5 × 10⁻² µM/mL |
| Comparator Or Baseline | 5-(3,4,5-Trimethoxybenzylidene)thiazolidine-2,4-dione (Compound 6): MIC = 4.99 × 10⁻² µM/mL; other series analogs exhibited higher MIC values |
| Quantified Difference | Target compound displays lowest MIC in series against E. coli; ~10% lower MIC than nearest comparator (4.5 vs. 4.99 × 10⁻² µM/mL) |
| Conditions | Tube dilution technique; in vitro assay against bacterial strains |
Why This Matters
This quantitative data identifies 5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione as the most potent E. coli inhibitor in its synthetic series, providing a clear selection criterion over less active analogs for Gram-negative antibacterial screening.
- [1] Sucheta, Tahlan S, Verma PK. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC Chem. 2018;12:129. View Source
